molecular formula C10H15ClO B8527093 Cyclopropanecarbonyl chloride, 3-(1-butenyl)-2,2-dimethyl- CAS No. 84393-66-8

Cyclopropanecarbonyl chloride, 3-(1-butenyl)-2,2-dimethyl-

Cat. No. B8527093
M. Wt: 186.68 g/mol
InChI Key: JLAQTQPYENJGIU-UHFFFAOYSA-N
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Patent
US06562853B2

Procedure details

Fifty grams (50 g) of 2,2-dimethyl-3-(1-butenyl)cyclopropanecarboxylic acid, 350 ml of hexane and 0.6 g of N,N-dimethylformamide were mixed together. At 50° C., 39 g of thionyl chloride was eye-dropped thereto over 30 minutes. Subsequently, the reaction mixture was stirred for 1 hour at 50° C. The reaction mixture was then concentrated under reduced pressure to provide 48 g of 2,2-dimethyl-3-(1-butenyl)cyclopropane carboxylic chloride.
Name
2,2-dimethyl-3-(1-butenyl)cyclopropanecarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:12])[CH:4]([CH:5]=[CH:6][CH2:7][CH3:8])[CH:3]1[C:9](O)=[O:10].S(Cl)([Cl:15])=O>CN(C)C=O.CCCCCC>[CH3:1][C:2]1([CH3:12])[CH:4]([CH:5]=[CH:6][CH2:7][CH3:8])[CH:3]1[C:9]([Cl:15])=[O:10]

Inputs

Step One
Name
2,2-dimethyl-3-(1-butenyl)cyclopropanecarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(C1C=CCC)C(=O)O)C
Name
Quantity
0.6 g
Type
catalyst
Smiles
CN(C=O)C
Name
Quantity
350 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
39 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
Subsequently, the reaction mixture was stirred for 1 hour at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(C(C1C=CCC)C(=O)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 48 g
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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